molecular formula C6H9NO2 B3049890 2-Cyano-3-methylbutanoic acid CAS No. 22426-27-3

2-Cyano-3-methylbutanoic acid

Cat. No.: B3049890
CAS No.: 22426-27-3
M. Wt: 127.14 g/mol
InChI Key: HAGRVRKSGQTFKQ-UHFFFAOYSA-N
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Description

2-Cyano-3-methylbutanoic acid is an organic compound with the molecular formula C₆H₉NO₂ It is a carboxylic acid derivative characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyano-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile. For example, the reaction of 3-methylbutanoyl chloride with sodium cyanide in an aqueous medium can yield this compound. The reaction conditions typically involve moderate temperatures and the use of a suitable solvent such as water or ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-methylbutanoic acid derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under suitable conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of functionalized derivatives with various substituents.

Scientific Research Applications

2-Cyano-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-3-methylbutanoic acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The carboxylic acid group can undergo deprotonation, forming carboxylate ions that can interact with metal ions or other positively charged species. These interactions can influence biochemical pathways and molecular processes .

Comparison with Similar Compounds

    3-Methylbutanoic acid: Lacks the cyano group, resulting in different reactivity and applications.

    2-Cyano-2-methylpropanoic acid: Similar structure but with a different carbon backbone, leading to variations in chemical behavior.

    2-Cyano-3-phenylpropanoic acid: Contains a phenyl group, which introduces aromatic properties and affects reactivity.

Uniqueness: 2-Cyano-3-methylbutanoic acid is unique due to the presence of both a cyano group and a methyl group on the butanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-cyano-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4(2)5(3-7)6(8)9/h4-5H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGRVRKSGQTFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292193
Record name 2-Cyano-3-methylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22426-27-3
Record name NSC80743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyano-3-methylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting compound, N-(2-cyano-3-methylbutanoyl)urea, is a known compound and can be obtained by, for example, reacting methyl cyanoacetate and acetone, hydrolyzing the resulting methyl 2-cyano-3-methylbutyrate with an aqueous sodium hydroxide solution, treating said reaction mixture with sulfuric acid to give 2-cyano-3-methylbutyric acid and heating this compound in the presence of urea and acetic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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